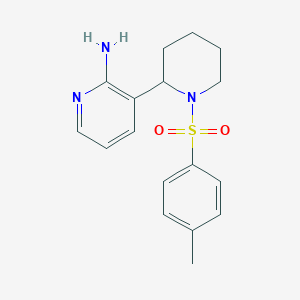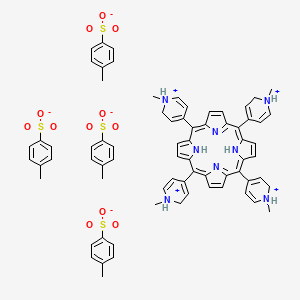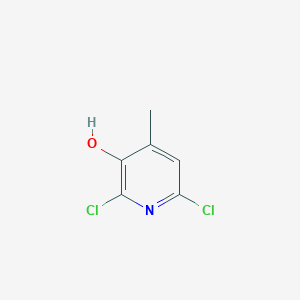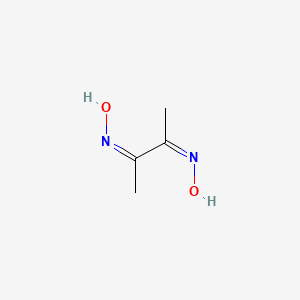
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is a chiral compound that combines the structural features of both a methylbenzylamine and a dimethylcyclopropanecarboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate typically involves the reaction of (+)-|A-Methylbenzylamine with (-)-2,2-Dimethylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the carboxylate group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.
Wirkmechanismus
The mechanism of action of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-α-Methylbenzylamine: A chiral amine used in similar applications.
(S)-(-)-α-Methylbenzylamine: Another enantiomer with distinct stereochemical properties.
2,2-Dimethylcyclopropanecarboxylic acid: The carboxylic acid counterpart used in the synthesis of the compound.
Uniqueness
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is unique due to its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
(1-phenylethylamino) 2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-17-13(16)12-9-14(12,2)3/h4-8,10,12,15H,9H2,1-3H3 |
InChI-Schlüssel |
OJZHRWSFOBDKMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NOC(=O)C2CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)
![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)

![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
